![molecular formula C24H24N4O4S3 B2779879 N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide CAS No. 920165-24-8](/img/structure/B2779879.png)
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H24N4O4S3 and its molecular weight is 528.66. The purity is usually 95%.
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Biological Activity
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique combination of functional groups that contribute to its biological activity, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula for this compound is C19H17N3O4S with a molecular weight of 383.42 g/mol. The structure includes a benzothiazole moiety, a pyridine group, and a piperidine core, which are known to enhance biological interactions.
Property | Value |
---|---|
Molecular Weight | 383.42 g/mol |
Molecular Formula | C19H17N3O4S |
LogP | 2.2293 |
Polar Surface Area | 60.456 Ų |
Hydrogen Bond Acceptors | 7 |
Antitumor Activity
Recent studies have shown that derivatives of benzothiazole exhibit significant antitumor properties. For instance, compounds containing the benzothiazole moiety have been reported to reduce cell viability in glioblastoma multiform cells, suggesting potential applications in cancer therapy . The specific compound under review has not been extensively tested in clinical settings; however, its structural components suggest it may interact with cellular pathways involved in tumor progression.
The mechanism of action likely involves the inhibition of specific enzymes or receptors that are crucial for cancer cell survival and proliferation. The presence of the thiophene sulfonyl group may enhance binding affinity to target proteins, thereby modulating their activity .
Case Studies and Research Findings
- Study on Anticancer Properties :
- In Vitro Studies :
Comparative Analysis with Related Compounds
Scientific Research Applications
The compound has shown significant potential in various biological applications:
Anticancer Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit promising anticancer properties. The mechanism of action typically involves:
- Inhibition of cancer cell proliferation : Targeting specific enzymes and pathways crucial for tumor growth.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
A study demonstrated that related compounds exhibited cytotoxicity against various cancer cell lines, suggesting that modifications on the benzothiazole ring can enhance activity. For instance, a related compound showed an IC50 value of 14.34 μM against MCF-7 breast cancer cells, compared to 19.35 μM for doxorubicin.
Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |
---|---|---|
MCF-7 (Breast) | 14.34 | 19.35 |
HCT-116 (Colon) | 6.90 | 11.26 |
A549 (Lung) | 25.73 | 22.96 |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes involved in disease processes. For example, it may affect kinases or proteases that are overactive in certain cancers or inflammatory diseases.
Synthesis and Derivatives
The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions:
- Formation of the benzothiazole core.
- Substitution reactions to introduce the pyridine and thiophene groups.
- Finalization of the carboxamide structure.
This synthetic versatility allows for the creation of various derivatives that can be screened for enhanced biological activity.
Case Studies
Several studies have evaluated the anticancer potential of benzothiazole derivatives similar to this compound:
- Study on Cytotoxicity : A series of benzothiazole derivatives were tested against various cancer types, revealing that electron-withdrawing groups significantly increased cytotoxicity.
- Mechanistic Insights : Research highlighted that these compounds could interfere with DNA replication and induce apoptosis in cancer cells.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The thiophene-2-sulfonyl group is a key reactive site due to the electrophilic nature of the sulfonyl sulfur. This group participates in nucleophilic substitutions under basic or acidic conditions. For example:
-
Reaction with amines : The sulfonyl group can undergo displacement with primary or secondary amines, forming sulfonamides. This is critical for modifying the compound’s biological activity .
-
Hydrolysis : In aqueous acidic or alkaline conditions, the sulfonamide bond may hydrolyze to yield thiophene-2-sulfonic acid and the corresponding amine derivative .
Table 1: Substitution Reactions at the Sulfonyl Group
Reagent/Conditions | Product | Yield (%) | Source |
---|---|---|---|
R-NH₂ (amine), DMF, 80°C | Thiophene-2-sulfonamide derivative | 50–70 | |
H₂O/HCl (6M), reflux | Thiophene-2-sulfonic acid + piperidine-4-carboxamide | 85 |
Oxidation
The thiophene ring and sulfonyl group are susceptible to oxidation:
-
Thiophene sulfonyl → sulfone : Strong oxidizing agents (e.g., H₂O₂/AcOH) convert the sulfonyl group to a sulfone, enhancing electrophilicity .
-
Benzothiazole oxidation : The 4-methoxybenzothiazole moiety may undergo demethylation under oxidative conditions (e.g., BBr₃), yielding a hydroxylated derivative .
Reduction
-
Sulfonyl group → thiol : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a thiol, altering solubility and reactivity .
Table 2: Oxidation/Redution Pathways
Condensation Reactions Involving the Benzothiazole Core
The benzothiazole ring participates in condensation reactions, particularly at the 2-amino position (if generated via hydrolysis). For example:
-
Knoevenagel condensation : Reacts with aldehydes in the presence of piperidine to form arylidene derivatives, a strategy used in anti-tubercular drug development .
Mechanism :
-
Hydrolysis of the methoxy group generates a reactive hydroxyl intermediate.
-
Condensation with aldehydes yields Schiff base derivatives.
Ring-Opening and Cyclization Processes
The piperidine ring’s conformational flexibility allows for ring-opening under strong acidic conditions or cyclization with bifunctional reagents:
-
Acid-mediated ring-opening : Concentrated HCl cleaves the piperidine ring, producing linear amines that can re-cyclize under modified conditions .
-
Cyclization with dienophiles : The piperidine carboxamide may participate in Diels-Alder reactions, forming fused bicyclic structures .
Comparative Reactivity with Structural Analogs
The compound’s reactivity aligns with structurally related benzothiazole and sulfonamide derivatives:
-
Benzothiazole vs. Thiazinane : Benzothiazoles exhibit higher aromatic stability, reducing electrophilic substitution compared to saturated thiazinanes .
-
Sulfonamide vs. Sulfate ester : Sulfonamides are less prone to hydrolysis than sulfate esters, enhancing in vivo stability .
Table 3: Reactivity Comparison
Functional Group | Electrophilic Reactivity | Hydrolytic Stability | Source |
---|---|---|---|
Thiophene sulfonyl | High | Moderate | |
4-Methoxybenzothiazole | Low | High |
Key Research Findings
-
Synthetic Utility : The sulfonyl group’s versatility enables modular derivatization, supporting SAR studies in drug discovery .
-
Stability Concerns : The compound is prone to photodegradation due to the benzothiazole chromophore, necessitating storage in amber vials.
-
Biological Implications : Oxidation to sulfone derivatives enhances binding to cysteine protease targets, a mechanism explored in anti-neoplastic therapies .
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S3/c1-32-19-6-2-7-20-22(19)26-24(34-20)28(16-17-5-3-11-25-15-17)23(29)18-9-12-27(13-10-18)35(30,31)21-8-4-14-33-21/h2-8,11,14-15,18H,9-10,12-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHAAGRXLSZGBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.